molecular formula C18H21ClN6 B12415857 Pak4-IN-2

Pak4-IN-2

Cat. No.: B12415857
M. Wt: 356.9 g/mol
InChI Key: CJLQQZSGCYBOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pak4-IN-2 is a small molecule inhibitor specifically targeting p21-activated kinase 4 (PAK4). PAK4 is a member of the PAK family of serine/threonine kinases, which play crucial roles in various cellular processes, including cell morphology, motility, survival, and proliferation. Overexpression and dysregulation of PAK4 have been implicated in several types of cancers, making it a significant target for cancer therapy .

Preparation Methods

The synthesis of Pak4-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Chemical Reactions Analysis

Pak4-IN-2 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Scientific Research Applications

Pak4-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Pak4-IN-2 exerts its effects by specifically inhibiting the kinase activity of PAK4. The inhibition of PAK4 leads to the disruption of downstream signaling pathways involved in cell survival, proliferation, and migration. Key molecular targets and pathways affected by this compound include the MEK-extracellular signal-regulated kinase pathway and the PI3K-AKT pathway .

Comparison with Similar Compounds

Pak4-IN-2 is compared with other PAK4 inhibitors, such as KPT-9274 and 2,4-diaminoquinazoline derivatives. While all these compounds target PAK4, this compound is unique due to its specific binding mode and higher selectivity for PAK4. Similar compounds include:

This compound stands out due to its potent inhibitory activity and favorable pharmacokinetic properties, making it a promising candidate for further development in cancer therapy.

Properties

Molecular Formula

C18H21ClN6

Molecular Weight

356.9 g/mol

IUPAC Name

4-N-(4-aminocyclohexyl)-2-N-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C18H21ClN6/c19-11-2-1-3-14(10-11)23-18-24-16-15(8-9-21-16)17(25-18)22-13-6-4-12(20)5-7-13/h1-3,8-10,12-13H,4-7,20H2,(H3,21,22,23,24,25)

InChI Key

CJLQQZSGCYBOSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC2=NC(=NC3=C2C=CN3)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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